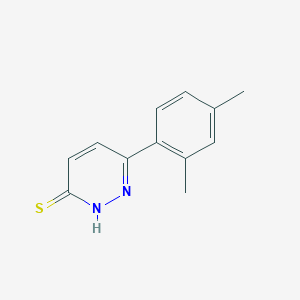

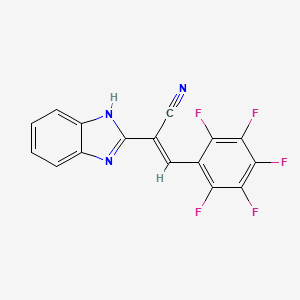

![molecular formula C20H21N3O2 B6416870 2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 887884-13-1](/img/structure/B6416870.png)

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole (MBP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been used for various purposes including as a fluorophore, a fluorescent dye, a photosensitizer, and a photo-crosslinker. MBP is a highly versatile compound that has potential applications in the fields of biochemistry, cell biology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound has been studied for its potential antibacterial activity . A study found that one of the compounds in the same family showed antibacterial effect against Staphylococcus aureus . This suggests that the compound could be further explored for its potential use in the development of new antimicrobial drugs .

Antifungal Activity

The compound has also been evaluated for its antifungal activity . While the results showed moderate antifungal activity, it indicates that the compound could be further optimized or used in combination with other antifungal agents to enhance its efficacy .

Enzyme Inhibition

N-substituted benzotriazoles, which are structurally similar to the compound , have been found to exhibit excellent binding affinities to a range of proteins . This suggests that the compound could potentially be used as an enzyme inhibitor in various biological processes .

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives, which share a similar structure with the compound, are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE) . This enzyme is targeted in the treatment of Alzheimer’s disease , suggesting a potential application of the compound in this area.

Antipsychotic Medication

The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This indicates that the compound could be used in the production of antipsychotic medications.

Antihypertensive Agents

Piperidines, which are part of the compound’s structure, are common building blocks in natural products and therapeutic agents . Some of them act as antihypertensive agents , suggesting a potential application of the compound in the treatment of high blood pressure.

Analgesic Agents

Isoxazole derivatives, which share a similar structure with the compound, have been found to exhibit analgesic activity . This suggests that the compound could potentially be used in the development of pain relief medications .

Anticancer Agents

Isoxazole derivatives have also been found to exhibit anticancer activity . This suggests that the compound could potentially be used in the development of new anticancer drugs .

Zukünftige Richtungen

The future directions for “2-[1-(3-methoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole” could involve further exploration of its potential biological properties and applications in scientific research and industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Further studies could also focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzimidazole derivatives, have been found to interact with a variety of biological targets . These targets often include enzymes, receptors, and proteins that play crucial roles in various biochemical pathways.

Mode of Action

It’s worth noting that benzimidazole derivatives, which share a similar structure, often function as competitive inhibitors of their target enzymes . They bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s function.

Biochemical Pathways

Benzimidazole derivatives have been found to impact a wide range of biochemical pathways . These can include pathways related to cell division, protein synthesis, and various metabolic processes.

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of any functional groups that might facilitate or hinder its absorption.

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds or substances that might interact with the compound . Additionally, the compound’s action can be influenced by the specific biological environment in which it is acting, including the type of cells or tissues and the presence of any enzymes or proteins that might interact with the compound.

Eigenschaften

IUPAC Name |

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-25-16-6-4-5-15(13-16)20(24)23-11-9-14(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13-14H,9-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYFOZHORRPGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3-methoxyphenyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6416821.png)

![(2Z)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6416826.png)

![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B6416832.png)

![3-phenyl-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6416842.png)

![8-[2-(2-hydroxyethoxy)ethyl]-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416854.png)

![3-[(2-fluorophenyl)methyl]-8-[2-(2-hydroxyethoxy)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416866.png)

![ethyl 2-{8-ethyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B6416876.png)

![8-butyl-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6416886.png)